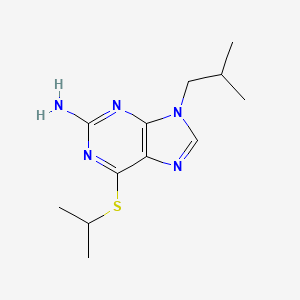
9-(2-Methylpropyl)-6-propan-2-ylsulfanylpurin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Methylpropyl)-6-propan-2-ylsulfanylpurin-2-amine is an organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a purine core substituted with 2-methylpropyl and propan-2-ylsulfanyl groups, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methylpropyl)-6-propan-2-ylsulfanylpurin-2-amine can be achieved through various organic synthesis techniques. One common method involves the alkylation of a purine derivative with 2-methylpropyl and propan-2-ylsulfanyl groups. The reaction typically requires a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
9-(2-Methylpropyl)-6-propan-2-ylsulfanylpurin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituent groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups to the purine ring.
科学研究应用
9-(2-Methylpropyl)-6-propan-2-ylsulfanylpurin-2-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may serve as a probe to study purine metabolism and its role in cellular processes.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 9-(2-Methylpropyl)-6-propan-2-ylsulfanylpurin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors involved in purine metabolism. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it could inhibit enzymes like xanthine oxidase, which is involved in the breakdown of purines, thereby affecting the levels of uric acid and other metabolites.
相似化合物的比较
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base that pairs with cytosine in nucleic acids.
6-Mercaptopurine: A purine analog used as a chemotherapy agent.
Uniqueness
9-(2-Methylpropyl)-6-propan-2-ylsulfanylpurin-2-amine is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other purine derivatives. These unique features can make it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
91637-42-2 |
|---|---|
分子式 |
C12H19N5S |
分子量 |
265.38 g/mol |
IUPAC 名称 |
9-(2-methylpropyl)-6-propan-2-ylsulfanylpurin-2-amine |
InChI |
InChI=1S/C12H19N5S/c1-7(2)5-17-6-14-9-10(17)15-12(13)16-11(9)18-8(3)4/h6-8H,5H2,1-4H3,(H2,13,15,16) |
InChI 键 |
LMLMVUMFVWFDED-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C=NC2=C1N=C(N=C2SC(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide](/img/structure/B14362102.png)
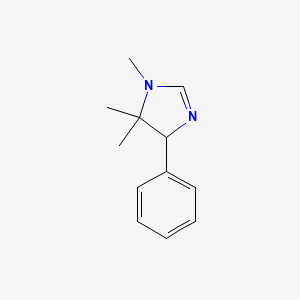
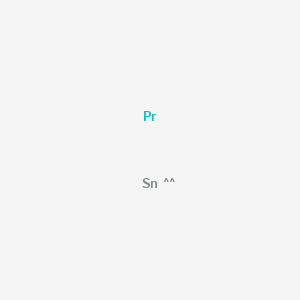
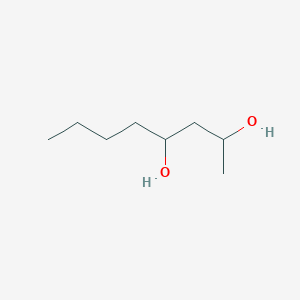
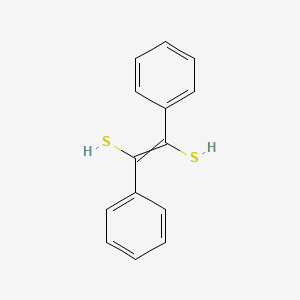
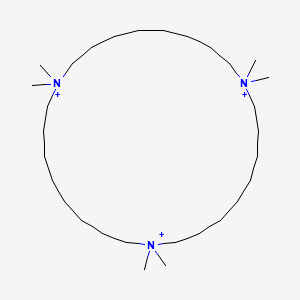

![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)
![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)
![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)




